molecular formula C12H6ClN3O4 B5791404 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole

2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole

Cat. No. B5791404
M. Wt: 291.64 g/mol
InChI Key: MUARCVFOZNPMCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is known for its unique properties, including its ability to act as a fluorescent probe and its potential as a therapeutic agent for various diseases. In

Scientific Research Applications

2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole has a wide range of potential applications in scientific research. One of the most promising applications is as a fluorescent probe. This compound has been shown to emit strong fluorescence, making it an ideal candidate for use in bioimaging and sensing applications. Additionally, 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole has been investigated for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole is not fully understood. However, it is believed that this compound interacts with cellular components, leading to changes in cellular signaling pathways. Additionally, 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole has been shown to inhibit the activity of certain enzymes, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole has been shown to have a wide range of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole has been shown to inhibit the aggregation of beta-amyloid, a protein associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole is its strong fluorescence, which makes it an ideal candidate for use in bioimaging and sensing applications. Additionally, this compound has been shown to have low toxicity, making it a safe option for use in lab experiments. However, one limitation of 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole is its limited solubility in aqueous solutions, which may impact its effectiveness in certain applications.

Future Directions

There are many potential future directions for research involving 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole. One area of interest is the development of this compound as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole and its potential interactions with cellular components. Finally, there is potential for the development of new fluorescent probes based on the structure of 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole with improved properties for bioimaging and sensing applications.
Conclusion:
In conclusion, 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole is a compound with many potential applications in scientific research. This compound has unique properties, including its ability to act as a fluorescent probe and its potential as a therapeutic agent for various diseases. While there are limitations to its use in lab experiments, the future directions for research involving 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole are promising, and this compound has the potential to contribute to many areas of scientific research.

Synthesis Methods

The synthesis of 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole involves the reaction of 2-chloro-5-nitroaniline and 2-furan carboxylic acid hydrazide in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. This method has been optimized to yield a high purity product with a good yield.

properties

IUPAC Name

2-(2-chloro-5-nitrophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClN3O4/c13-9-4-3-7(16(17)18)6-8(9)11-14-15-12(20-11)10-2-1-5-19-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUARCVFOZNPMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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